![molecular formula C10H23NSi B14622435 1-[3-(Trimethylsilyl)propyl]pyrrolidine CAS No. 59427-42-8](/img/structure/B14622435.png)
1-[3-(Trimethylsilyl)propyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(Trimethylsilyl)propyl]pyrrolidine is an organosilicon compound that features a pyrrolidine ring substituted with a trimethylsilyl group via a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trimethylsilyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a trimethylsilyl-substituted alkyl halide. One common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile and attacks the electrophilic carbon in the alkyl halide, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine and enhance its nucleophilicity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(Trimethylsilyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or other nucleophiles can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-[3-(Trimethylsilyl)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for amines.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-[3-(Trimethylsilyl)propyl]pyrrolidine exerts its effects depends on its specific application. In organic synthesis, the trimethylsilyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the pyrrolidine ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Trimethylsilyl)pyrrolidine: Similar structure but without the propyl chain.
N-Trimethylsilyl pyrrolidine: Another variant with a different substitution pattern.
Trimethylsilyl-substituted amines: A broader class of compounds with similar functional groups.
Uniqueness
1-[3-(Trimethylsilyl)propyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the trimethylsilyl group connected via a propyl chain. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
59427-42-8 |
|---|---|
Fórmula molecular |
C10H23NSi |
Peso molecular |
185.38 g/mol |
Nombre IUPAC |
trimethyl(3-pyrrolidin-1-ylpropyl)silane |
InChI |
InChI=1S/C10H23NSi/c1-12(2,3)10-6-9-11-7-4-5-8-11/h4-10H2,1-3H3 |
Clave InChI |
HSRQQJSSLGUNRD-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCCN1CCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
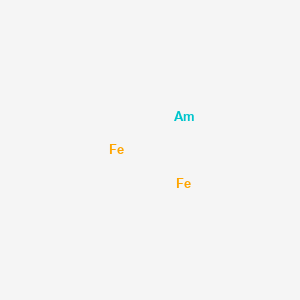
![3-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B14622357.png)
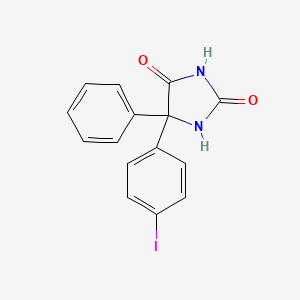
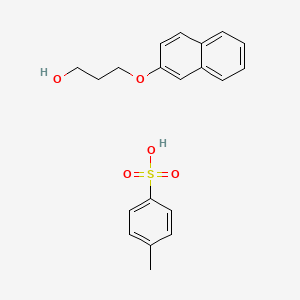
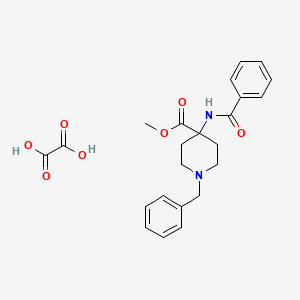

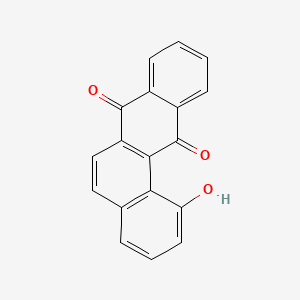

![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)
methanone](/img/structure/B14622427.png)

![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![4-[[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]benzonitrile](/img/structure/B14622432.png)
